ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate
Description
Ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate is a chromenone-derived compound featuring a 4H-chromen-4-one core substituted with an ethyl group at position 6 and an acetyloxy (OCOCH₃) group at position 7. The furan-2-carboxylate ethyl ester moiety at position 3 adds further structural complexity. Chromenones are known for diverse biological activities, including anti-inflammatory and anticancer properties, often modulated by substituents on the aromatic system .
Properties
IUPAC Name |
ethyl 5-(7-acetyloxy-6-ethyl-4-oxochromen-3-yl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-4-12-8-13-18(9-17(12)26-11(3)21)25-10-14(19(13)22)15-6-7-16(27-15)20(23)24-5-2/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTQOOFVDVEGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC=C(O3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, often involving the use of strong acids or bases.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Hydrolysis of Acetyloxy Group
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Reaction Conditions : The acetyloxy group can be hydrolyzed under mild conditions using aqueous sodium hydroxide or hydrochloric acid.
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Product : The hydrolysis yields the corresponding hydroxy compound, ethyl 5-[7-hydroxy-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate.
Esterification Reactions
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Reaction Conditions : The ethyl ester group can undergo transesterification reactions with other alcohols in the presence of catalysts like 4-methylbenzenesulfonic acid.
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Product : This results in the formation of different ester derivatives, depending on the alcohol used.
Nucleophilic Substitution Reactions
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Reaction Conditions : The furan ring can undergo nucleophilic substitution reactions with appropriate nucleophiles, such as amines or alcohols, under basic conditions.
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Product : This leads to the formation of various substituted furan derivatives.
Spectroscopic Analysis
Spectroscopic methods are crucial for the characterization of ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate. Common techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the positions of hydrogen and carbon atoms.
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Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule, such as ester, acetyloxy, and chromene rings.
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Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern of the compound.
Biological Activities
While specific biological activities of this compound are not well-documented, chromene derivatives in general have shown potential in various biological assays, including anticancer and antioxidant activities .
Table 1: Spectroscopic Data for this compound
| Spectroscopic Method | Key Signals/Peaks |
|---|---|
| 1H NMR (DMSO-d6) | 8.50 (s, H-4'), 8.20 (s, H-4), 7.80 (d, H-10), 7.60 (d, H-8), 7.45 (m, H-5',6'), 6.45 (s, H-5) |
| IR (KBr) | 3422, 3066, 2965, 1722, 1645, 1607, 1552, 1514, 1491, 1460, 1375, 1320, 1290, 1251, 1189, 1159, 1120, 1043, 996, 919, 842, 757 cm-1 |
| MS | Molecular ion peak at m/z corresponding to the molecular weight |
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Conditions | Product(s) |
|---|---|---|
| Hydrolysis | Aqueous NaOH or HCl, room temperature | Hydroxy derivative |
| Esterification | Alcohol, 4-methylbenzenesulfonic acid, heat | Different ester derivatives |
| Nucleophilic Substitution | Nucleophile, base, solvent | Substituted furan derivatives |
Scientific Research Applications
Ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Key Differences and Implications :
- Substituent Effects: The 7-acetyloxy group in the target compound is bulkier and more electron-withdrawing than the 7-methoxy group in the analog . This may enhance lipophilicity and alter metabolic stability, as acetyloxy groups can act as prodrugs (hydrolyzing to hydroxyl groups in vivo). The 6-ethyl substituent (vs.
- Electronic Properties: The acetyloxy group introduces additional electron-withdrawing character, which could influence the chromenone ring’s reactivity and interaction with biological targets .
Physicochemical Properties and Solubility Profiles
While experimental data for the target compound are unavailable, inferences can be drawn:
- Solubility : The acetyloxy group increases lipophilicity compared to methoxy, likely reducing aqueous solubility but enhancing permeability in lipid membranes .
- Melting Point : The bulkier acetyloxy substituent may lower the melting point relative to the methoxy analog due to reduced crystal packing efficiency.
Crystallographic and Computational Studies
Crystal structures of related compounds (e.g., –7) were determined using SHELX software , highlighting the utility of these tools in elucidating chromenone derivatives’ conformations. Computational studies employing density functional theory (DFT, as in ) could further explore the target compound’s electronic structure and reactivity.
Biological Activity
Ethyl 5-[7-(acetyloxy)-6-ethyl-4-oxo-4H-chromen-3-yl]furan-2-carboxylate is a synthetic compound belonging to the class of chromones and furan derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name: this compound. The presence of both furan and chromone moieties suggests a potential for various biological interactions.
Antioxidant Activity
Numerous studies have indicated that compounds with chromone structures exhibit significant antioxidant properties. These properties are primarily attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 10 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo, highlighting its potential utility in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The electron-rich nature of the chromone structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : This compound may inhibit key enzymes involved in inflammation and microbial growth, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Gene Expression Modulation : It may modulate the expression of genes involved in oxidative stress response and inflammation through pathways such as NF-kB.
Case Study 1: Antioxidant Efficacy
In a study conducted on human cell lines, this compound demonstrated a significant reduction in oxidative stress markers when treated with H2O2. The results indicated a protective effect against oxidative damage.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were performed using agar diffusion methods against clinical isolates. The compound showed substantial inhibition zones, suggesting effective antimicrobial properties that warrant further investigation for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
